5-溴-1H-吲唑

概述

描述

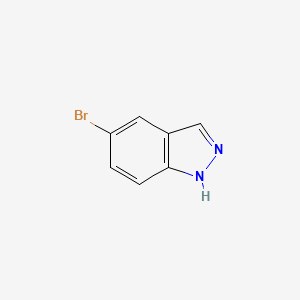

5-溴-1H-吲唑是一种属于吲唑家族的杂环化合物。吲唑以其广泛的生物活性而闻名,并用于各种医药应用。 吲唑环5位溴原子的存在增强了其反应性和进一步功能化的可能性 .

科学研究应用

Pharmaceutical Development

5-Bromo-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorders

Research indicates that derivatives of 5-bromo-1H-indazole can effectively inhibit specific targets involved in neurodegenerative diseases. For example, studies have shown its potential in developing treatments for Alzheimer's disease through modulation of amyloid-beta aggregation pathways .

Biological Research

In biological studies, 5-bromo-1H-indazole is utilized to investigate enzyme mechanisms and receptor interactions. This compound aids in elucidating cellular processes and identifying potential therapeutic targets.

Enzyme Inhibition Studies

Research has demonstrated that 5-bromo-1H-indazole derivatives exhibit inhibitory effects on various kinases, including EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are critical in cancer progression.

Material Science

The unique electronic characteristics of 5-bromo-1H-indazole make it suitable for applications in material science. It is explored for its potential in creating organic semiconductors and sensors.

Properties and Applications

The compound's ability to form stable thin films has been studied for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties contribute to improved efficiency in these applications .

Agricultural Chemistry

In agricultural research, 5-bromo-1H-indazole is being investigated for its potential role in developing agrochemicals, particularly pesticides that target specific pests while minimizing environmental impact.

Pesticide Development

Studies have shown that modifications of this compound can lead to more effective pest control agents that reduce non-target effects on beneficial species .

Diagnostic Applications

The compound shows promise in diagnostic tools, particularly in imaging techniques that enhance disease detection at early stages.

Imaging Techniques

Research indicates that 5-bromo-1H-indazole derivatives can be used as contrast agents in magnetic resonance imaging (MRI), improving the visualization of tumors and other abnormalities .

Data Table: Comparison of Applications

作用机制

5-溴-1H-吲唑的作用机制涉及其与特定分子靶标的相互作用。例如,它可以通过结合其活性位点来充当某些酶的抑制剂。5位上的溴原子增强了其结合亲和力和特异性。 该化合物还可以与细胞受体相互作用,调节参与细胞生长、分化和凋亡的各种信号通路 .

准备方法

合成路线和反应条件

5-溴-1H-吲唑的合成可以通过多种方法实现。一种常见的方法是1H-吲唑的溴化。这可以在乙酸或二氯甲烷等合适的溶剂存在下,使用溴或N-溴代丁二酰亚胺(NBS)来完成。 反应通常在室温或稍高的温度下进行 .

另一种方法涉及使用邻位取代的苯甲醛作为起始原料,对邻位取代的苄叉肼进行环化。 这种方法可以扩展到苯腈的衍生物,其苯环上具有取代基 .

工业生产方法

5-溴-1H-吲唑的工业生产通常采用金属催化反应,因为它们效率高,产率高。例如,可以使用醋酸铜(II)催化的反应在氧气作为最终氧化剂的情况下形成N-N键。 这种方法能以较高的产率获得良好的产物,副产物极少 .

化学反应分析

反应类型

5-溴-1H-吲唑会发生多种化学反应,包括:

取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。

氧化和还原: 该化合物可以发生氧化和还原反应,形成不同的衍生物。

环化反应: 它可以参与环化反应形成更复杂的杂环结构.

常用试剂和条件

亲核取代: 常用试剂包括叠氮化钠、氰化钾和胺类。这些反应通常在极性溶剂如二甲基亚砜(DMSO)或二甲基甲酰胺(DMF)中进行。

氧化: 高锰酸钾或三氧化铬等试剂可用于氧化反应。

主要生成产物

这些反应产生的主要产物取决于所用试剂和条件。 例如,用叠氮化钠进行亲核取代可以产生5-叠氮-1H-吲唑,而用高锰酸钾进行氧化可以产生5-溴-1H-吲唑-3-羧酸 .

相似化合物的比较

类似化合物

- 5-溴吲唑

- 5-溴-1H-吲唑-3-羧酸

- 5-溴-2-氧代吲哚

- 5-溴吲哚-3-乙腈

- 5-溴吲哚啉

- 5-溴吲哚-3-甲醛

独特性

5-溴-1H-吲唑的独特之处在于5位存在溴原子,这极大地增强了其反应性和进一步功能化的可能性。 这使其成为合成具有多种生物活性的更复杂分子的宝贵结构单元 .

生物活性

5-Bromo-1H-indazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound’s synthesis, biological effects, structure-activity relationships (SAR), and its implications in cancer therapy.

- Molecular Formula : CHBrN

- Molecular Weight : 197.03 g/mol

- CAS Number : 53857-57-1

5-Bromo-1H-indazole features a bromine atom at the 5-position of the indazole ring, which influences its biological activity. The compound is typically stored under dry conditions at room temperature to maintain its stability .

Synthesis and Derivatives

The synthesis of 5-bromo-1H-indazole often involves various methods, including cyclization reactions of appropriate precursors. Research has shown that modifications at different positions on the indazole scaffold can lead to derivatives with enhanced biological properties. For instance, structural modifications can significantly affect the compound's potency against various cancer cell lines .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 5-bromo-1H-indazole and its derivatives:

- Inhibition of Cancer Cell Proliferation : A study indicated that certain indazole derivatives exhibited promising inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The most potent derivative showed an IC value of 5.15 µM against K562 cells, with a selectivity index indicating lower toxicity to normal cells (IC = 33.2 µM for HEK-293) .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and modulation of cell cycle regulators like Bcl2 and p53 pathways. For example, studies have shown that 5-bromo-1H-indazole derivatives can inhibit Bcl2 family members, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

5-Bromo-1H-indazole has also been studied for its ability to inhibit specific enzymes linked to cancer progression:

- FGFR Inhibition : Certain derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), with IC values as low as 2.9 nM for FGFR1. This suggests that modifications on the indazole scaffold can enhance selectivity and potency against FGFR-related pathways .

Structure-Activity Relationships (SAR)

The biological activity of 5-bromo-1H-indazole is closely linked to its structural features. SAR studies have identified key substituents that enhance activity:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 4 | Alkyl groups | Increased potency |

| 6 | Halogens | Improved selectivity |

| 3 | Aromatic rings | Enhanced apoptosis |

These findings indicate that specific modifications can lead to compounds with improved therapeutic profiles against cancer .

Case Study 1: Antitumor Efficacy

In a recent study, a series of indazole derivatives were synthesized and evaluated for their antitumor activity. One derivative demonstrated significant inhibition of cell proliferation in vitro and was well-tolerated in vivo, suggesting a favorable safety profile for further development as an anticancer agent .

Case Study 2: Enzymatic Activity

Another study focused on the enzymatic inhibition capabilities of indazole derivatives, highlighting their potential as targeted therapies in oncology. Compounds were tested against various cancer cell lines, showing promising results with low IC values, indicating strong inhibitory effects on tumor growth .

属性

IUPAC Name |

5-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVHMYNPQCLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354020 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-57-1 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of intermolecular interactions are observed in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate?

A1: The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits several types of intermolecular interactions, including π–π stacking, C—H⋯O hydrogen bonding, C—H⋯Br interactions, and N—H⋯N hydrogen bonding []. These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。